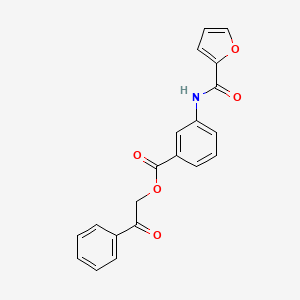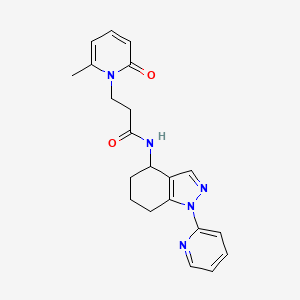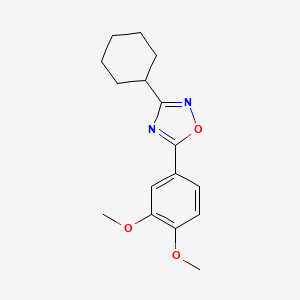
1-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in recent years due to its potential use in scientific research. FPPP is a potent dopamine reuptake inhibitor and a serotonin releaser, which makes it an attractive compound for studying the biochemical and physiological effects of these neurotransmitters.
Mecanismo De Acción
The mechanism of action of FPPP involves its ability to inhibit the reuptake of dopamine and release serotonin. Dopamine is a neurotransmitter that is involved in reward-related behavior, motivation, and addiction. Serotonin is a neurotransmitter that is involved in mood regulation, sleep, and appetite. The inhibition of dopamine reuptake and the release of serotonin by FPPP can lead to an increase in the levels of these neurotransmitters in the brain, which can affect behavior and mood.
Biochemical and Physiological Effects:
FPPP has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which is a measure of the drug's stimulant properties. It has also been found to increase the levels of dopamine and serotonin in the brain, which can affect mood, behavior, and cognition. FPPP has been shown to have a high affinity for the dopamine transporter, which means that it can bind to this protein and prevent the reuptake of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FPPP in lab experiments is its potency as a dopamine reuptake inhibitor and serotonin releaser. This property of FPPP makes it a useful tool for studying the role of these neurotransmitters in behavior and cognition. However, the use of FPPP in lab experiments is limited by its potential toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on FPPP. One area of research could focus on the development of new compounds that have similar properties to FPPP but with fewer side effects. Another area of research could involve the study of the long-term effects of FPPP on behavior and cognition. Additionally, research could be conducted on the potential therapeutic uses of FPPP in the treatment of psychiatric disorders such as depression and addiction.
Conclusion:
In conclusion, FPPP is a psychoactive compound that has gained popularity in recent years due to its potential use in scientific research. It is a potent dopamine reuptake inhibitor and serotonin releaser, which makes it an attractive compound for studying the biochemical and physiological effects of these neurotransmitters. While FPPP has several advantages for lab experiments, its potential toxicity and lack of information on its long-term effects limit its use. Future research could focus on the development of new compounds with similar properties to FPPP and the study of its potential therapeutic uses in psychiatric disorders.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 1-(4-fluorophenyl)piperazine with 4-isopropoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FPPP.
Aplicaciones Científicas De Investigación
FPPP has been used in scientific research to study the mechanisms of action of dopamine and serotonin in the brain. It has been found to be a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. This property of FPPP has been used to study the role of dopamine in addiction and reward-related behavior.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15(2)25-19-9-3-16(4-10-19)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSKFGIJEPIKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619072.png)
![4-methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5619074.png)

![(3R*,4S*)-4-cyclopropyl-1-{[5-(ethylthio)-2-thienyl]carbonyl}pyrrolidin-3-amine](/img/structure/B5619089.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)
![1-[4-(4-acetylcyclohexyl)phenyl]ethanone](/img/structure/B5619125.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)

![1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)



![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)